molecular formula C9H5F3O2 B2354090 5-(Trifluoromethyl)benzofuran-3(2H)-one CAS No. 1337847-19-4

5-(Trifluoromethyl)benzofuran-3(2H)-one

Cat. No. B2354090
CAS RN: 1337847-19-4
M. Wt: 202.132
InChI Key: DFSCMRNXVRDAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)benzofuran-3(2H)-one is a chemical compound . It is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been established for the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation .


Molecular Structure Analysis

The molecular formula of 5-(Trifluoromethyl)benzofuran-3(2H)-one is C13H14F3NO . More detailed structural information may be available in specialized chemical databases or literature.


Chemical Reactions Analysis

In terms of chemical reactions, benzofuran-3(2H)-ones can undergo a copper iodide-catalyzed coupling reaction with amines to directly synthesize α-ketoamides . This reaction involves the cleavage of a C–O bond and the formation of a C=O/C–N bond .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of 5-(Trifluoromethyl)benzofuran-3(2H)-one, such as its melting point, boiling point, and density, may be available in specialized chemical databases .

Mechanism of Action

The mechanism of action for the copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines involves a free radical process .

Safety and Hazards

Specific safety and hazard information for 5-(Trifluoromethyl)benzofuran-3(2H)-one may be available in material safety data sheets provided by chemical suppliers or in specialized chemical databases .

Future Directions

Benzofuran compounds, including 5-(Trifluoromethyl)benzofuran-3(2H)-one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications in medicine .

properties

IUPAC Name

5-(trifluoromethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSCMRNXVRDAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.